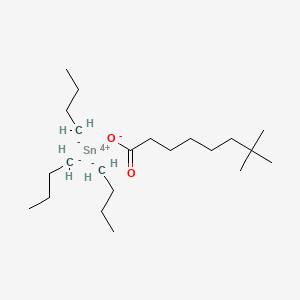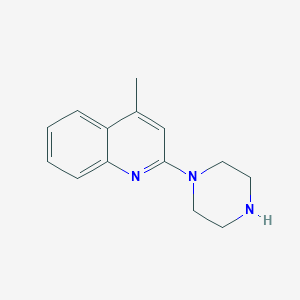
4-Methyl-2-piperazin-1-yl-quinoline
Descripción general
Descripción
“4-Methyl-2-piperazin-1-yl-quinoline” is a chemical compound with the CAS Number: 50693-78-2 . It has a molecular weight of 227.31 . The IUPAC name for this compound is 4-methyl-2-(1-piperazinyl)quinoline .
Synthesis Analysis
The synthesis of quinoline-piperazine hybrids, including “4-Methyl-2-piperazin-1-yl-quinoline”, involves various strategies such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “4-Methyl-2-piperazin-1-yl-quinoline” is 1S/C14H17N3/c1-11-10-14(17-8-6-15-7-9-17)16-13-5-3-2-4-12(11)13/h2-5,10,15H,6-9H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The boiling point of “4-Methyl-2-piperazin-1-yl-quinoline” is 432°C . The compound has a flash point of 215°C .Aplicaciones Científicas De Investigación
Antidepressant Research
Compounds with a structure similar to 4-Methyl-2-piperazin-1-yl-quinoline have been studied for their potential antidepressant effects. For instance, a study on 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile showed promising results in rodent behavioral models .
Anticancer Activity
Derivatives of piperazine compounds have been synthesized and evaluated for their cytotoxicity against tumor cell lines, indicating potent antitumor activity. This suggests that 4-Methyl-2-piperazin-1-yl-quinoline could also be explored for anticancer applications.
Antimicrobial Activity
Molecular modeling and docking simulations of piperazine derivatives have shown significant antibacterial activity by stabilizing enzyme–inhibitor complexes through hydrophobic interactions . This implies that 4-Methyl-2-piperazin-1-yl-quinoline could be used in antimicrobial research.
Schizophrenia Treatment
The compound Olanzapine , which has a similar piperazine structure, is used in treating schizophrenia and related psychoses . This indicates that 4-Methyl-2-piperazin-1-yl-quinoline might have applications in neuropsychiatric disorder treatment research.
α1-Adrenergic Receptor Affinity
Studies have shown that certain piperazine compounds have affinity towards α1-adrenergic receptors, which could be beneficial in cardiovascular research .
Molecular Dynamics and Electrostatic Potential Distribution
Piperazine compounds have been used in comparative analysis of structures, molecular dynamics, and distribution of electrostatic potential, which are crucial in understanding molecular interactions .
Safety and Hazards
Direcciones Futuras
Quinoline-piperazine hybrids, including “4-Methyl-2-piperazin-1-yl-quinoline”, have shown significant potential in the field of medicinal chemistry. They have been found to display inhibitory activity against bacterial growth and could be developed as antibiotics or multi-drug resistant tuberculosis drugs by improving their hydrophilicity .
Mecanismo De Acción
Target of Action
4-Methyl-2-piperazin-1-yl-quinoline is a complex compound with potential therapeutic applications. and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These targets play crucial roles in DNA replication and angiogenesis, respectively.
Mode of Action
For instance, inhibition of DNA Gyrase A can interfere with DNA replication, while inhibition of VEGFR-2 can disrupt angiogenesis .
Propiedades
IUPAC Name |
4-methyl-2-piperazin-1-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-11-10-14(17-8-6-15-7-9-17)16-13-5-3-2-4-12(11)13/h2-5,10,15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRABWZMGNEZJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344673 | |
| Record name | 4-Methyl-2-piperazin-1-yl-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644626 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Methyl-2-piperazin-1-yl-quinoline | |
CAS RN |
50693-78-2 | |
| Record name | 4-Methyl-2-piperazin-1-yl-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


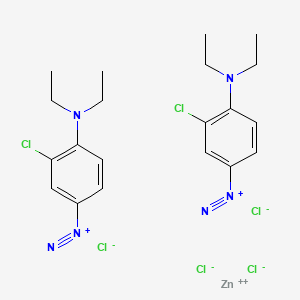
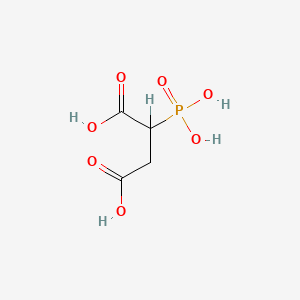
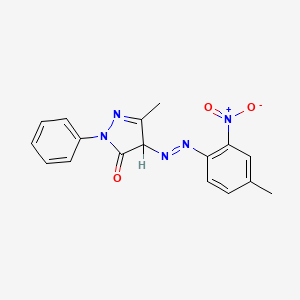

![Benzoic acid, 5-[(3-carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)[2-chloro-4-(diethylamino)phenyl]methyl]-2-hydroxy-3-methyl-](/img/structure/B1616178.png)
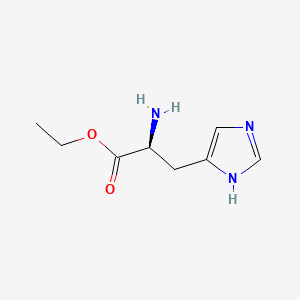

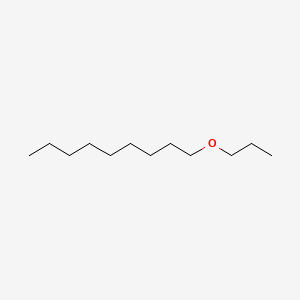
![Benzoic acid, 5-[[4'-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)azo]phenyl]azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt](/img/structure/B1616184.png)
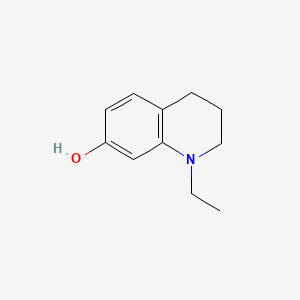
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy]-](/img/structure/B1616187.png)
